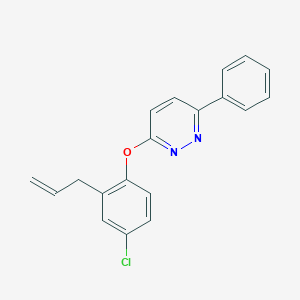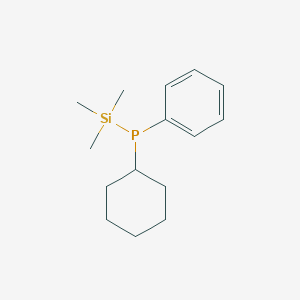
Cyclohexyl(phenyl)(trimethylsilyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(phenyl)(trimethylsilyl)phosphane is a tertiary phosphine compound characterized by the presence of cyclohexyl, phenyl, and trimethylsilyl groups attached to a phosphorus atom. Tertiary phosphines are widely studied due to their applications in catalysis, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(phenyl)(trimethylsilyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with cyclohexylmagnesium bromide, phenylmagnesium bromide, and trimethylsilylmagnesium chloride can yield the desired product . The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(phenyl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form metal-phosphine complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Result from nucleophilic substitution reactions.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Cyclohexyl(phenyl)(trimethylsilyl)phosphane has several scientific research applications:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules.
Materials Science: It is used in the preparation of functional materials, including polymers and nanomaterials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of cyclohexyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a ligand and coordinate with transition metals. The phosphorus atom donates electron density to the metal center, stabilizing the metal complex and facilitating various catalytic processes. The molecular targets include transition metal centers, and the pathways involved are primarily related to coordination chemistry and catalysis.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups attached to phosphorus.
Cyclohexylphosphine: Contains three cyclohexyl groups attached to phosphorus.
Uniqueness
Cyclohexyl(phenyl)(trimethylsilyl)phosphane is unique due to the combination of cyclohexyl, phenyl, and trimethylsilyl groups, which impart distinct steric and electronic properties. This unique structure allows it to participate in specific catalytic processes and form stable metal complexes that are not achievable with other tertiary phosphines.
Properties
CAS No. |
59877-25-7 |
|---|---|
Molecular Formula |
C15H25PSi |
Molecular Weight |
264.42 g/mol |
IUPAC Name |
cyclohexyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C15H25PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3 |
InChI Key |
RXAUSIZVEAFDFC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)P(C1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


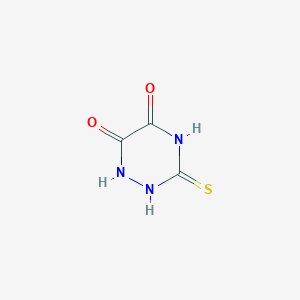

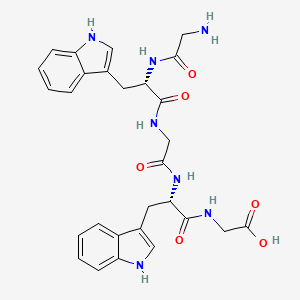
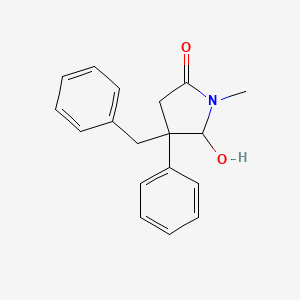



![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
